molecular formula C20H22N2O6S B1403100 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)methylsulfonamido)acetic acid CAS No. 1335206-40-0

2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)methylsulfonamido)acetic acid

Cat. No.: B1403100
CAS No.: 1335206-40-0
M. Wt: 418.5 g/mol
InChI Key: NWSKDGKSEBRUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)methylsulfonamido)acetic acid is a useful research compound. Its molecular formula is C20H22N2O6S and its molecular weight is 418.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that the compound is a derivative of the fmoc (9h-fluoren-9-ylmethoxy carbonyl) group , which is commonly used in peptide synthesis for temporary protection of amine groups . Therefore, it can be inferred that this compound may interact with proteins or enzymes in the body that recognize or process peptides.

Mode of Action

Given its structural similarity to fmoc-protected amino acids , it can be hypothesized that it may be involved in peptide bond formation or cleavage, depending on the context and environment.

Pharmacokinetics

Its physicochemical properties such as predicted boiling point, density, and pka are provided , which could influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules could affect its stability and interaction with its targets. For instance, its stability at room temperature is reported , suggesting that it might be sensitive to temperature changes.

Properties

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-methylsulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-29(26,27)22(12-19(23)24)11-10-21-20(25)28-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,21,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSKDGKSEBRUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)methylsulfonamido)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)methylsulfonamido)acetic acid
Reactant of Route 3
2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)methylsulfonamido)acetic acid
Reactant of Route 4
2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)methylsulfonamido)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)methylsulfonamido)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)methylsulfonamido)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.